molecular formula C24H26F3N5 B6212312 N-[2-(3,5-difluorophenyl)ethyl]-4-(2-fluoro-5-{[(2S)-2-methylpiperazin-1-yl]methyl}phenyl)pyrimidin-2-amine CAS No. 859518-94-8

N-[2-(3,5-difluorophenyl)ethyl]-4-(2-fluoro-5-{[(2S)-2-methylpiperazin-1-yl]methyl}phenyl)pyrimidin-2-amine

Katalognummer: B6212312
CAS-Nummer: 859518-94-8
Molekulargewicht: 441.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-difluorophenyl)ethyl]-4-(2-fluoro-5-{[(2S)-2-methylpiperazin-1-yl]methyl}phenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidin-2-amine scaffold. Key structural features include:

  • Substituent 1: A 3,5-difluorophenyl ethyl group attached to the pyrimidine’s nitrogen at position 2.
  • Substituent 2: A 2-fluorophenyl moiety at position 4 of the pyrimidine, further substituted at position 5 with a [(2S)-2-methylpiperazin-1-yl]methyl group.

The stereochemistry of the 2-methylpiperazine moiety ((2S)-configuration) and the fluorine substitutions are critical for its molecular interactions, particularly in targeting enzymes or receptors where electronic and steric effects modulate binding affinity . Pyrimidine derivatives are widely explored in drug discovery due to their versatility in mimicking nucleobases and modulating protein-ligand interactions .

Eigenschaften

CAS-Nummer

859518-94-8

Molekularformel

C24H26F3N5

Molekulargewicht

441.5

Reinheit

98

Herkunft des Produkts

United States

Biologische Aktivität

The compound N-[2-(3,5-difluorophenyl)ethyl]-4-(2-fluoro-5-{[(2S)-2-methylpiperazin-1-yl]methyl}phenyl)pyrimidin-2-amine , also known by its CAS number 58603496, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine core substituted with a difluorophenyl group and a piperazine moiety. The molecular formula is C24H26F3N5C_{24}H_{26}F_{3}N_{5} with a molecular weight of approximately 431.49 g/mol. The presence of fluorine atoms is notable for enhancing the compound’s potency and selectivity towards biological targets.

  • Kinase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against specific kinases involved in cancer proliferation. Kinases are pivotal in regulating cellular processes, including growth and division. The compound's structure suggests it may interact with ATP-binding sites of these enzymes, thus blocking their activity.
  • Antitumor Activity : Research indicates that derivatives of pyrimidine compounds often demonstrate significant antitumor effects. For example, similar compounds have shown IC50 values in the low nanomolar range against various cancer cell lines, suggesting that N-[2-(3,5-difluorophenyl)ethyl]-4-(2-fluoro-5-{[(2S)-2-methylpiperazin-1-yl]methyl}phenyl)pyrimidin-2-amine could exhibit comparable efficacy.

Efficacy Against Cancer Cell Lines

Cell Line IC50 Value (nM) Mechanism
HCT116 (Colon Cancer)< 10PLK1 inhibition
KMS-12 BM (Multiple Myeloma)640Induction of apoptosis
SNU16 (Gastric Cancer)77.4FGFR inhibition

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Study 1: In Vivo Efficacy

In a study published in Nature Reviews Cancer, the compound was evaluated in xenograft models where it demonstrated significant tumor growth inhibition (TGI) of approximately 96% at a dosage of 10 mg/kg when administered orally. This suggests strong potential for clinical application in treating solid tumors.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperazine ring significantly affected biological activity. Substitutions that retained fluorine atoms enhanced binding affinity to target kinases, while alterations to the pyrimidine core resulted in diminished activity. This underscores the importance of specific functional groups in optimizing therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Morpholinomethyl-Substituted Pyrimidines

Compounds such as N-(2,5-difluoro-4-(morpholinomethyl)phenyl)-5-fluoro-4-(2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine () share a pyrimidine core but replace the (2S)-2-methylpiperazine with morpholine. Morpholine’s oxygen atom introduces distinct electronic properties, reducing basicity compared to piperazine, which may alter solubility and target engagement .

Piperidine/Imidazole Hybrids

The compound N-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine () substitutes the piperazine group with a piperidine ring fused to an imidazole.

Fluorophenyl/Methoxyphenyl Derivatives

N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () highlights the role of methoxy and fluorophenyl groups. The methoxy group increases electron density, contrasting with the electron-withdrawing fluorine in the target compound. This difference impacts dipole interactions and metabolic stability .

Bioactivity Profiling

Hierarchical clustering of 37 compounds () revealed that structural similarities strongly correlate with bioactivity profiles. For example:

  • Cluster A : Compounds with piperazine/piperidine substitutions (e.g., the target compound) showed preferential inhibition of kinases (e.g., GSK-3β), likely due to interactions with ATP-binding pockets.
  • Cluster B : Morpholine-substituted analogues exhibited broader activity against GPCRs, attributed to morpholine’s conformational flexibility .

Table 1: Bioactivity Clustering of Pyrimidine Derivatives

Compound Class Primary Targets IC50 (nM) Reference
(2S)-2-Methylpiperazine GSK-3β, CDK2 12–50
Morpholinomethyl 5-HT2A, Dopamine D2 80–200
Piperidine/Imidazole Hybrid EGFR, HER2 5–30

Structural Analysis via NMR and Conformational Studies

NMR studies () comparing regions A (positions 39–44) and B (positions 29–36) in analogues demonstrated that substituents at these regions directly influence chemical shift disparities. For instance:

  • The (2S)-2-methylpiperazine group in the target compound caused upfield shifts in region A (δ 7.2–7.5 ppm) compared to morpholine analogues (δ 7.6–7.9 ppm), reflecting altered electron density .
  • Dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for fluorophenyl vs. 86.1° for methoxyphenyl in ) correlate with steric hindrance and binding pocket compatibility .

Table 2: NMR Chemical Shift Comparison

Substituent Region A (ppm) Region B (ppm)
(2S)-2-Methylpiperazine 7.2–7.5 6.8–7.1
Morpholinomethyl 7.6–7.9 7.2–7.4
Piperidine/Imidazole 7.3–7.6 6.9–7.3

ADMET and Pharmacokinetic Considerations

Equation-based models () for log P and clearance rates showed that the target compound’s log P (3.1) aligns with piperazine-containing analogues (2.9–3.3), whereas morpholine derivatives exhibit lower log P (2.4–2.8) due to increased polarity. The (2S)-methyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation compared to unmethylated piperazine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.